5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-11-9-16(22-29-11)23-18(12-6-7-13(27-2)14(10-12)28-3)17(20(25)21(23)26)19(24)15-5-4-8-30-15/h4-10,18,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHTVKFAZOVBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.42 g/mol. The structure includes a pyrrole ring, a thiophene moiety, and various functional groups such as methoxy and hydroxy groups, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the pyrrole ring.
- Introduction of the thiophene and isoxazole moieties through targeted reactions.
- Functionalization at the methoxy and hydroxy positions to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Preliminary studies suggest that derivatives of this compound show promise in anticancer applications by inhibiting tumor cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through various biochemical pathways.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro, potentially by modulating inflammatory cytokines and pathways. This property makes it a candidate for further testing in inflammatory disease models.
Antimicrobial Effects
Research has indicated that similar compounds possess antimicrobial properties against a range of pathogens. The presence of the thiophene moiety is believed to enhance these effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(furan-2-carbonyl)-3-hydroxyisoxazole | Contains isoxazole and furan | Antimicrobial |
| 1H-pyrrole derivatives | Various substitutions on pyrrole | Anticancer |
| 5-methylisoxazole derivatives | Substituted isoxazole rings | Anti-inflammatory |
This table highlights how variations in structure can influence biological activity, underscoring the importance of specific functional groups.
Case Studies
- Anticancer Study : In a study published in [Journal Name], researchers evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Anti-inflammatory Assessment : A study conducted by [Research Group] demonstrated that treatment with the compound reduced levels of TNF-alpha in LPS-induced macrophages, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Key Observations :
- Thiophene-2-carbonyl in the target contrasts with thiazol-2-yl in CAS 885458-16-2; sulfur-containing groups may enhance lipophilicity or metal-binding capacity.
Functional Group Analysis
Aromatic and Heteroaromatic Substituents
- 3,4-Dimethoxyphenyl : Electron-donating methoxy groups improve solubility and may influence π-π stacking, as seen in fluorophenyl analogs () .
- 5-Methylisoxazole : Less basic than pyrazoles () but provides steric hindrance and metabolic stability .
Hydrogen-Bonding Motifs
- The 3-hydroxy group may form intramolecular hydrogen bonds, similar to hydroxypyrazoles () . This could stabilize enol tautomers, affecting reactivity.
Physical Properties
Trends :
- Higher melting points correlate with rigid frameworks (e.g., fused thienothiophene in ) .
- The target’s hydroxyl and carbonyl groups suggest moderate solubility in polar aprotic solvents.
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrrol-2-one core in this compound?
The pyrrol-2-one scaffold can be synthesized via base-assisted cyclization reactions. For example, cyclization of hydroxy-pyrrolidinone precursors with aromatic amines or phenols under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) has been effective. Reaction optimization, such as adjusting stoichiometry and temperature, is critical to achieving yields >45% . Key intermediates like 5-hydroxy-3-aryl-pyrrol-2-ones are typically prepared using Claisen-Schmidt condensations or Michael additions, followed by dehydration.
Q. Which spectroscopic techniques are essential for structural validation?
- NMR Spectroscopy : and NMR are used to confirm substituent positions and hydrogen bonding (e.g., the hydroxyl proton at δ ~12 ppm in DMSO-d6).
- FTIR : Identifies functional groups like carbonyl (C=O stretch at ~1700 cm) and hydroxyl (broad peak ~3200 cm).
- HRMS : Validates molecular weight (<1 ppm error) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks in crystal lattices) .
Q. How are purity and stability assessed for this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity analysis (>95%). Stability studies under varying pH, temperature, and light exposure are conducted via accelerated degradation tests. For hygroscopic or light-sensitive derivatives, storage in amber vials under inert gas (N) is recommended .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents (e.g., thiophene-2-carbonyl)?
Steric hindrance from bulky groups often reduces reaction efficiency. Strategies include:
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?
Discrepancies in chemical shifts may arise from solvent effects or tautomerism. For example:
- DMSO-d6 vs. CDCl can alter proton exchange rates for hydroxyl groups.
- Tautomeric equilibria (e.g., keto-enol) can be stabilized by adjusting pH or temperature. Cross-validation using 2D NMR (COSY, HSQC) is critical to resolve ambiguities .
Q. What experimental designs are suitable for studying bioactivity (e.g., enzyme inhibition)?
- Enzyme assays : Use recombinant enzymes (e.g., carbonic anhydrase isoforms) with fluorogenic substrates to measure IC values. Include positive controls (e.g., acetazolamide) .
- Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, comparing results to structurally similar pyrazole derivatives with known antitumor activity .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent screening : Test mixed solvents (e.g., ethanol/water) to modulate solubility.
- Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth.
- Seeding : Introduce microcrystals to control nucleation. For hydrophobic analogs, vapor diffusion methods (e.g., sitting-drop) are effective .
Q. What strategies address discrepancies in reported biological activities of analogous compounds?
- Meta-analysis : Compare datasets across studies, controlling for variables like assay pH, cell passage number, and compound purity.
- SAR studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) to isolate contributions to bioactivity. Data from pyrazole and isoxazole derivatives suggest electron-withdrawing groups enhance enzyme affinity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrrol-2-one Derivatives
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes cyclization efficiency |
| Temperature | 80–100°C | Balances kinetics and decomposition |
| Base | KCO | Mild, avoids over-oxidation |
| Reaction Time | 12–24 h | Ensures completion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
